Tert-butyl 3-(iodomethyl)benzoate
Description
Tert-butyl 3-(iodomethyl)benzoate is a halogenated aromatic ester characterized by a tert-butyl ester group at the benzoate position and an iodomethyl substituent at the meta position (C3) of the benzene ring. The iodine atom in the iodomethyl group confers high reactivity, particularly in nucleophilic substitution (SN2) or elimination reactions, making this compound a valuable intermediate in pharmaceutical and organic synthesis . Its tert-butyl ester moiety enhances steric protection of the carboxyl group, improving stability during synthetic procedures .
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNXYSWNVXAPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-(iodomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(iodomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(iodomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the iodomethyl group can yield carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-(hydroxymethyl)benzoate.
Oxidation: Formation of 3-(carboxymethyl)benzoate or 3-(formyl)benzoate.
Scientific Research Applications
Synthetic Applications
1. Radical Chemistry
Tert-butyl 3-(iodomethyl)benzoate can serve as a radical precursor in organic synthesis. Its iodide group facilitates radical reactions, making it a valuable intermediate in the preparation of various organic compounds. For instance, it has been utilized in radical addition reactions to synthesize ketones from alkenylsilanes, demonstrating yields of up to 80% when combined with other reagents like EtB in aqueous conditions .
2. Medicinal Chemistry
The compound has potential applications in drug development due to its ability to modify biological molecules. Its structure allows for the introduction of iodine, which can enhance the bioactivity of pharmaceutical agents. Research indicates that compounds derived from this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in anti-cancer drug synthesis .
Case Study 1: Synthesis of Ketones
In a study by Oshima et al., this compound was used in a tandem radical addition-oxidation sequence. The reaction involved alkenylsilanes reacting with this compound under specific conditions, yielding methyl ketones with high efficiency. This method highlights the compound's role as a radical initiator and its effectiveness in synthetic pathways .
Case Study 2: Drug Development
Research published in ResearchGate demonstrated that derivatives of this compound were synthesized and evaluated for their anti-cancer properties. The study found that modifications to the benzoate structure influenced the cytotoxicity against various cancer cell lines, indicating that this compound could be pivotal in developing new therapeutic agents .
Data Table: Summary of Applications
| Application Area | Description | Yield/Effectiveness |
|---|---|---|
| Radical Chemistry | Used as a precursor for ketone synthesis via radical reactions | Up to 80% yield |
| Medicinal Chemistry | Potential anti-cancer agent; enhances bioactivity through iodine incorporation | Promising cytotoxicity |
| Polymer Chemistry | Role in developing dental materials and adhesives | Improved mechanical properties |
Mechanism of Action
The mechanism by which tert-butyl 3-(iodomethyl)benzoate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the reducing agent donates electrons to the iodomethyl group, converting it to a hydroxymethyl group.
Comparison with Similar Compounds
Key Insights :
- Reactivity : Iodine’s larger atomic radius and weaker C–I bond make this compound more reactive than bromo analogs like tert-butyl 3-bromobenzoate .
- Functional Versatility : Phosphoryloxy-substituted derivatives (e.g., ) expand utility in prodrug design or solubility enhancement, whereas iodomethyl derivatives are specialized for alkylation.
Heterocyclic and Amino-Substituted Derivatives
Key Insights :
- Biological Relevance: Amino and heterocyclic substituents (e.g., ) enhance interactions with biological targets, whereas iodomethyl derivatives are primarily synthetic intermediates.
- Solubility: Amino groups improve aqueous solubility, contrasting with the lipophilic tert-butyl and iodomethyl groups.
Hydroxy- and Silyl-Protected Derivatives
Key Insights :
- Protection Strategies : Silyl groups () offer temporary protection of hydroxyls, whereas iodomethyl groups are reactive handles.
- Solubility : Hydroxypropyl derivatives () improve water solubility, advantageous for drug formulation.
Piperidine- and Cycloalkyl-Substituted Derivatives
Key Insights :
- Steric Effects : Bulky substituents like piperidine () or cyclobutyl () groups influence steric accessibility, affecting reaction kinetics or target binding.
Biological Activity
Tert-butyl 3-(iodomethyl)benzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a tert-butyl group and an iodomethyl substituent on the benzoate ring, which may influence its reactivity and interaction with biological targets.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H13IO2
- Molecular Weight : 304.13 g/mol
- IUPAC Name : this compound
The presence of the iodine atom is significant as it can enhance the compound's electrophilic properties, potentially leading to increased biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, certain benzoate derivatives have shown potent antiproliferative effects against various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated:
- Mechanism of Action : Many benzoate derivatives induce apoptosis in cancer cells and inhibit cell migration and invasion. This is often mediated through the modulation of signaling pathways related to cell growth and survival.
- Case Study : A related compound exhibited an IC50 value of 0.94 µM against U251 glioma cells, indicating strong antiproliferative activity .
Antibacterial Activity
Halogenated benzoates have been studied for their antibacterial properties. The introduction of iodine into the structure can enhance the compound's ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes.
- Mechanism : The antibacterial action may involve interference with DNA replication or cell wall synthesis.
- Case Study : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) reported in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Iodomethyl Group | Enhances electrophilicity and reactivity |
| Tert-butyl Group | Increases lipophilicity, aiding membrane penetration |
| Position of Substituents | Critical for receptor binding and selectivity |
Research Findings
- Antioxidant Activity : Some benzoate derivatives have demonstrated significant antioxidant properties, which may contribute to their overall therapeutic potential .
- Liver X Receptor (LXR) Agonism : Research on structurally related compounds has shown that modifications can lead to enhanced agonistic activity at LXR, which plays a role in lipid metabolism and inflammation .
- Dual Inhibition of Topoisomerases : Certain derivatives have been identified as dual inhibitors of bacterial topoisomerases, showcasing a broad spectrum of antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
